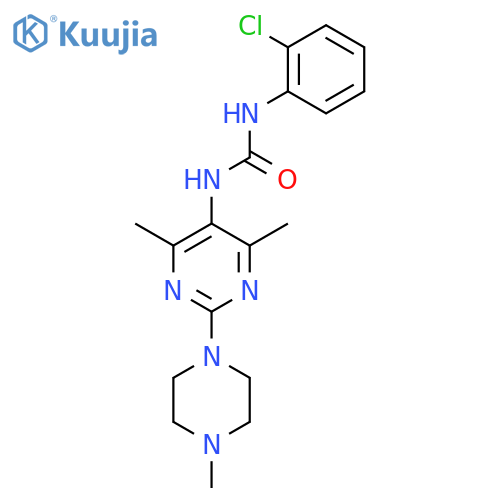Cas no 1448124-84-2 (1-(2-chlorophenyl)-3-4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-ylurea)

1448124-84-2 structure
商品名:1-(2-chlorophenyl)-3-4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-ylurea
1-(2-chlorophenyl)-3-4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-ylurea 化学的及び物理的性質
名前と識別子
-
- 1-(2-chlorophenyl)-3-4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-ylurea
- AKOS024560691
- F6438-0375
- 1-(2-chlorophenyl)-3-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea
- 1448124-84-2
- 1-(2-CHLOROPHENYL)-3-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]UREA
-
- インチ: 1S/C18H23ClN6O/c1-12-16(23-18(26)22-15-7-5-4-6-14(15)19)13(2)21-17(20-12)25-10-8-24(3)9-11-25/h4-7H,8-11H2,1-3H3,(H2,22,23,26)
- InChIKey: FEWVLKWYQBTLPI-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1NC(NC1C(C)=NC(=NC=1C)N1CCN(C)CC1)=O
計算された属性
- せいみつぶんしりょう: 374.1621871g/mol
- どういたいしつりょう: 374.1621871g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 461
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
1-(2-chlorophenyl)-3-4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-ylurea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6438-0375-10μmol |
1-(2-chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
1448124-84-2 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6438-0375-40mg |
1-(2-chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
1448124-84-2 | 40mg |
$140.0 | 2023-09-09 | ||
| Life Chemicals | F6438-0375-50mg |
1-(2-chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
1448124-84-2 | 50mg |
$160.0 | 2023-09-09 | ||
| Life Chemicals | F6438-0375-100mg |
1-(2-chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
1448124-84-2 | 100mg |
$248.0 | 2023-09-09 | ||
| Life Chemicals | F6438-0375-2μmol |
1-(2-chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
1448124-84-2 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6438-0375-5μmol |
1-(2-chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
1448124-84-2 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6438-0375-2mg |
1-(2-chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
1448124-84-2 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6438-0375-10mg |
1-(2-chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
1448124-84-2 | 10mg |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6438-0375-1mg |
1-(2-chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
1448124-84-2 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6438-0375-25mg |
1-(2-chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
1448124-84-2 | 25mg |
$109.0 | 2023-09-09 |
1-(2-chlorophenyl)-3-4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-ylurea 関連文献
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
1448124-84-2 (1-(2-chlorophenyl)-3-4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-ylurea) 関連製品
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
